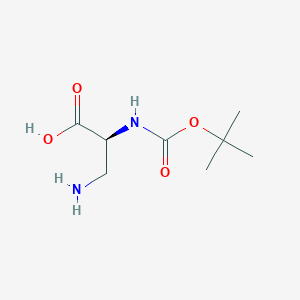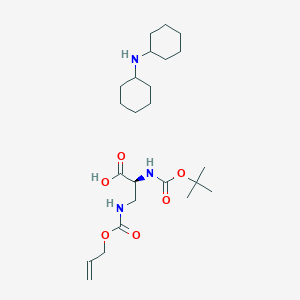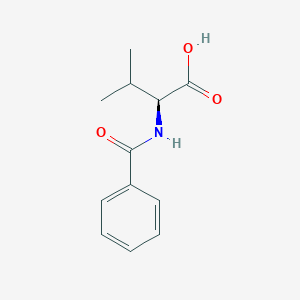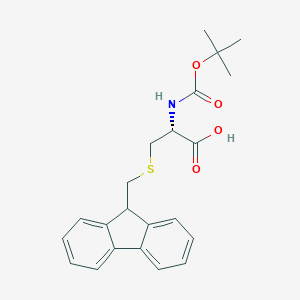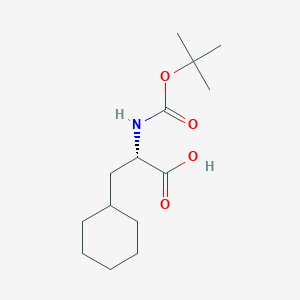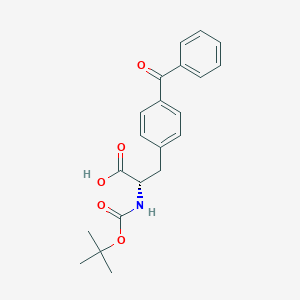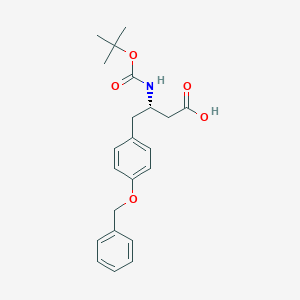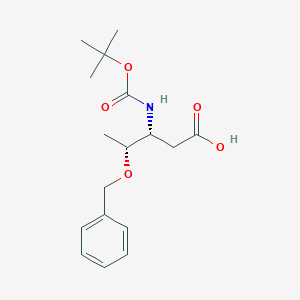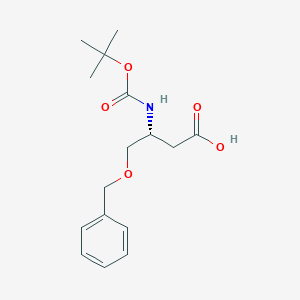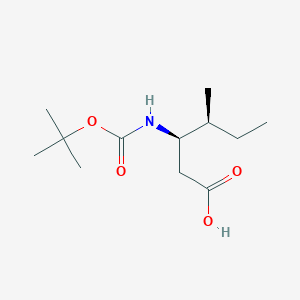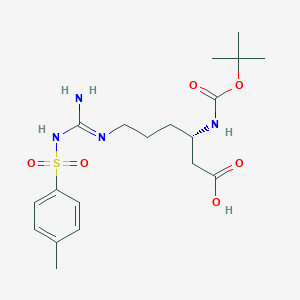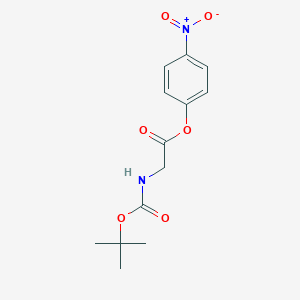
Boc-Gly-ONp
Übersicht
Beschreibung
Boc-Gly-ONp, also known as Boc-glycine 4-nitrophenyl ester, is a chemical compound with the molecular formula C13H16N2O6 . It is used in research and development .
Synthesis Analysis
The synthesis of Boc-Gly-ONp involves reaction conditions with 2,6-di-tert-butyl-4-methyl-phenol in pyridine and benzene . The yield of the reaction is approximately 64% .
Molecular Structure Analysis
The molecular weight of Boc-Gly-ONp is 296.28 . Its molecular structure consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .
Chemical Reactions Analysis
Boc-Gly-ONp has been used in the investigation of the spontaneous hydrolysis of Boc-gly-ONp (N-tert-butoxycarbonyl acetate) and o-NPA (o-nitrophenyl acetate) in borax buffer (pH=8.7, temperature 25.0°C) .
Physical And Chemical Properties Analysis
Boc-Gly-ONp has a density of 1.3±0.1 g/cm3 . It has a boiling point of 457.0±30.0 °C at 760 mmHg . The flash point is 230.2±24.6 °C .
Wissenschaftliche Forschungsanwendungen
Enzyme Activity Studies
Boc-Gly-ONp has been used to study the hydrolytic activity of zymogens like trypsinogen and chymotrypsinogen. For instance, it was found that chymotrypsinogen hydrolyzes Boc-Ala-ONp effectively, indicating the presence of a catalytic site, although less effective than the active form of the enzyme (Lonsdale-Eccles, Neurath, & Walsh, 1978).
Chemical Synthesis of Glycoproteins
Boc-Gly-ONp is utilized in the synthesis of complex glycoproteins. For example, it played a role in the chemical synthesis of a glycoform of monocyte chemotactic protein-3, where methods for generating sialylglycopeptide-alphathioesters were developed using Boc-SPPS (solid-phase peptide synthesis) (Yamamoto et al., 2008).
Peptide Synthesis for Proteinase Study
Boc-Gly-ONp has been used in synthesizing peptides that are fragments of an active center sequence of the streptococcal proteinase. These peptides contain essential groups of the enzyme, enabling the study of its function and structure (Raschig & Schneider, 1975).
Study of Ubiquitination in Cellular Responses
In a study examining ubiquitinated peptide enrichment, monoclonal antibodies developed to the Boc-Gly-Gly-NHS modification were used to identify the Gly-Gly signature in ubiquitinated peptides (Parker et al., 2016).
Development of Carbonic Anhydrase Inhibitors
Boc-Gly and its derivatives have been used in the synthesis of water-soluble aminoacyl/dipeptidyl sulfonamides. These compounds have been tested as inhibitors of carbonic anhydrase isozymes, which play a critical role in various physiological processes, including aqueous humor secretion in the eye (Scozzafava et al., 1999).
Safety And Hazards
When handling Boc-Gly-ONp, avoid dust formation and avoid breathing mist, gas, or vapours . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
As Boc-Gly-ONp is used for research and development , its future directions are likely to be determined by the needs and interests of the scientific community. It’s important to note that the information available is up to date until 2023, and for the most recent developments, it’s recommended to refer to the latest scientific literature.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-8-11(16)20-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLQFFHXBLDWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190045 | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gly-ONp | |
CAS RN |
3655-05-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3655-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003655058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-Gly-ONp | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY9XH56AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

